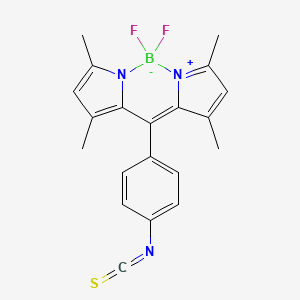
Bodipy Isothiocyanate
Overview
Description
Bodipy Isothiocyanate is a derivative of the boron-dipyrromethene (BODIPY) family, known for its unique photophysical properties. This compound is characterized by its strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, making it highly valuable in various scientific applications .
Mechanism of Action
Target of Action
Bodipy Isothiocyanate is primarily used as a fluorescent probe in various applications due to its unique properties . It has been shown to target the intracellular domain of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and differentiation.
Mode of Action
This compound interacts with its targets through covalent conjugation. For instance, a near-IR Bodipy was covalently conjugated via its isothiocyanate groups to Erlotinib molecules, a known tyrosine kinase inhibitor (TKI), to produce novel Bodipy-TKI conjugates . These conjugates were shown to bind to the EGFR kinase and accumulate more efficiently within human cells that over-express EGFR than Bodipy alone .
Biochemical Pathways
This compound affects the EGFR signaling pathway. When the Bodipy-TKI conjugates bind to the EGFR kinase, they inhibit the kinase activity, thereby affecting the downstream signaling pathways . This can lead to changes in cell proliferation and differentiation.
Pharmacokinetics
It is known that this compound and its conjugates exhibit time-dependent cellular uptake . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by factors such as the nature of the conjugate, the cell type, and the expression level of the target.
Result of Action
The result of this compound’s action is primarily observed at the molecular and cellular levels. The Bodipy-TKI conjugates were shown to inhibit the kinase activity of EGFR . This can lead to changes in cell proliferation and differentiation, potentially influencing the progression of diseases such as cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the compound’s stability and efficacy can be influenced by factors such as light exposure and storage conditions.
Biochemical Analysis
Biochemical Properties
Bodipy Isothiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a photoactivated protective group capable of efficiently releasing cargo species upon irradiation . This is due to its exceptional properties, including high molar absorption coefficients, resistance to photochemical and thermal degradation, multiple modification sites, favorable uncaging quantum yields, and highly adjustable spectral properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been used in applications like imaging and sensing due to its unique properties like strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, strong fluorescence, and supreme photostability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been used in the construction of BODIPY photocages by substituting leaving groups at different positions within the BODIPY fluorophore .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For example, this compound has been shown to have high peak intensity and resistance to photochemical and thermal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, isothiocyanates have shown potential as chemopreventive agents against several types of cancer .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . For example, this compound has been used in the synthesis of trilglycerides and restoration of ceramide levels to control condition .
Transport and Distribution
This compound is transported and distributed within cells and tissues . For example, a near-IR BODIPY was covalently conjugated via its isothiocyanate groups to one or two Erlotinib molecules, a known tyrosine kinase inhibitor (TKI), via triethylene glycol spacers .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . For instance, in mammalian cells, a BODIPY-based calcium indicator has been successfully localized to specific compartments using SNAP-tagging to measure local calcium concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bodipy Isothiocyanate typically involves the functionalization of the BODIPY core. One common method is the reaction of BODIPY with thiophosgene to introduce the isothiocyanate group. This reaction is usually carried out under mild conditions with the protection of nitrogen to prevent oxidation . Another method involves the use of phenyl isothiocyanate and corresponding amines in the presence of dimethylbenzene as a solvent .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Bodipy Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Oxidation and Reduction Reactions: The BODIPY core can undergo oxidation and reduction reactions, altering its photophysical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary amines and alcohols, with reactions typically carried out in organic solvents like dimethylbenzene under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products:
Thiourea and Thiocarbamate Derivatives: Formed from substitution reactions with amines and alcohols.
Oxidized and Reduced BODIPY Derivatives: Resulting from oxidation and reduction reactions, respectively.
Scientific Research Applications
Bodipy Isothiocyanate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Bodipy Isothiocyanate is unique compared to other similar compounds due to its combination of strong fluorescence, photostability, and the presence of the isothiocyanate group. Similar compounds include:
Bodipy Dyes: These compounds share the BODIPY core but lack the isothiocyanate group, limiting their functionality in certain applications.
Fluorescein Isothiocyanate: Another fluorescent probe with an isothiocyanate group, but it has different photophysical properties and is less stable than this compound.
Properties
IUPAC Name |
2,2-difluoro-8-(4-isothiocyanatophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BF2N3S/c1-12-9-14(3)25-19(12)18(16-5-7-17(8-6-16)24-11-27)20-13(2)10-15(4)26(20)21(25,22)23/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAAJJOOBZTXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N=C=S)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BF2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661823 | |
| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349031-04-4 | |
| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B562511.png)
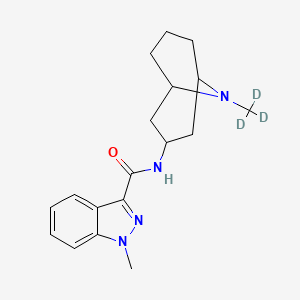
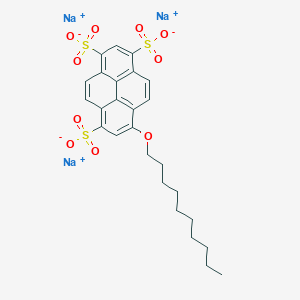
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)

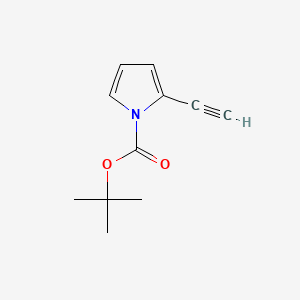
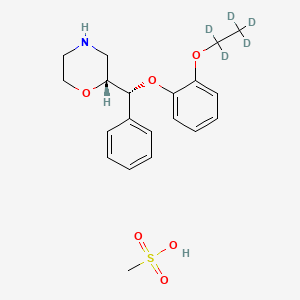
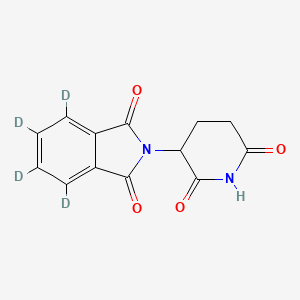
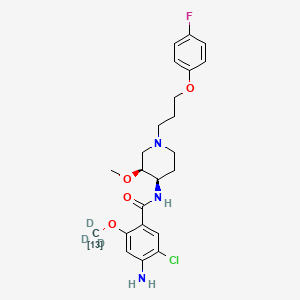

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)
![Ethyl, 2-[(ethoxycarbonyl)oxy]-, conjugate monoacid (9CI)](/img/new.no-structure.jpg)

